Enhanced Acidity (pKa) Relative to Parent and N-Alkyl Benzenesulfonamides
The predicted pKa of N-acetylbenzenesulfonamide (5.51 ± 0.10) is significantly lower than that of the parent benzenesulfonamide (lit. pKa ~10.1) and N-methylbenzenesulfonamide (predicted pKa 11.43 ± 0.30) . This ~4.6–5.9 log unit increase in acidity arises from the electron-withdrawing acetyl group, which stabilizes the conjugate base through resonance across the sulfonamide linkage.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 5.51 ± 0.10 (predicted, ChemicalBook) |
| Comparator Or Baseline | Benzenesulfonamide: pKa ~10.1 (lit., ChemicalBook); N-Methylbenzenesulfonamide: pKa 11.43 ± 0.30 (predicted, ChemicalBook) |
| Quantified Difference | ΔpKa = -4.6 to -5.9 (10–1,000,000× stronger acid) |
| Conditions | Predicted values at 25 °C (ACD/Labs or similar in silico method) |
Why This Matters
A pKa near 5.5 places N-acetylbenzenesulfonamide in the weakly acidic range comparable to carboxylic acids, enabling deprotonation under mildly basic conditions that leave other benzenesulfonamides neutral, a critical consideration for salt formation, aqueous solubility enhancement, and reactive extraction during synthesis or purification.
